3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a unique combination of furan, thiazolidine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the furan-thiazolidine intermediate. This intermediate is then reacted with N-[2-(1H-indol-3-yl)ethyl]propanamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2,4-diol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, thiazolidine-2,4-diol derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **3-[(5Z)-5-(2-furanylmethylidene)-2,4-dioxo-3-thiazolidinyl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
- **3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
What sets 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide apart is its unique combination of furan, thiazolidine, and indole moieties, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H19N3O4S/c25-19(22-9-7-14-13-23-17-6-2-1-5-16(14)17)8-10-24-20(26)18(29-21(24)27)12-15-4-3-11-28-15/h1-6,11-13,23H,7-10H2,(H,22,25)/b18-12- |
InChI Key |
XUHNLOFLEPEOEB-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)/C(=C/C4=CC=CO4)/SC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=O |
Origin of Product |
United States |
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